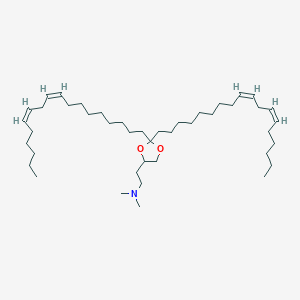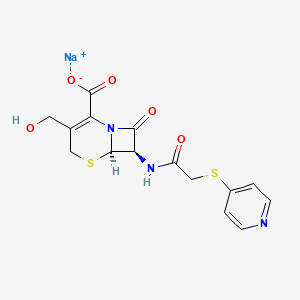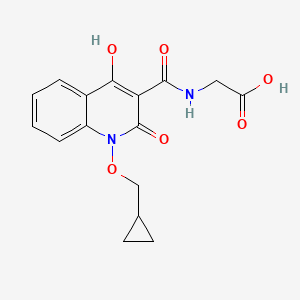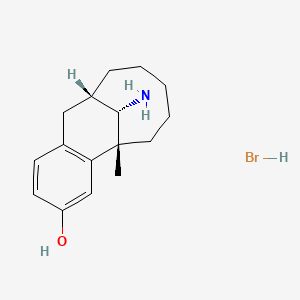
DLin-KC2-DMA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DLin-KC2-DMA, también conocido como N,N-dimetil-2,2-di-(9Z,12Z)-9,12-octadecadien-1-il-1,3-dioxolano-4-etanamina, es un lípido catiónico ionizable. Es ampliamente utilizado en la formulación de nanopartículas lipídicas (LNP) para la administración de ácidos nucleicos como el ARN interferente pequeño (siRNA) y el ARN mensajero (ARNm). Este compuesto ha ganado una atención significativa debido a su capacidad de facilitar la entrega intracelular eficiente de ácidos nucleicos terapéuticos, convirtiéndolo en un componente crucial en la terapia génica y el desarrollo de vacunas .
Mecanismo De Acción
DLin-KC2-DMA ejerce sus efectos formando LNP que encapsulan ácidos nucleicos. Estas LNP facilitan la administración de ácidos nucleicos a las células diana a través de la endocitosis. Una vez dentro de la célula, el lípido ionizable se protona en el ambiente ácido del endosoma, lo que lleva a la liberación de la carga útil de ácido nucleico en el citoplasma. Este proceso es crucial para el silenciamiento eficaz de los genes diana o la expresión de proteínas terapéuticas .
Análisis Bioquímico
Biochemical Properties
DLin-KC2-DMA plays a critical role in biochemical reactions, particularly in the delivery of siRNA. It interacts with siRNA molecules, forming stable complexes that can be efficiently taken up by cells. The nature of these interactions is largely electrostatic, with the cationic this compound binding to the anionic siRNA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by enabling the delivery of siRNA into cells, which can then interfere with specific gene expression. This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enable the silencing of the GAPDH gene in macrophages and dendritic cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, particularly siRNA. It forms stable complexes with siRNA, which are then taken up by cells via endocytosis. Once inside the cell, this compound promotes the release of the siRNA into the cytoplasm, allowing it to exert its gene-silencing effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to effectively silence target genes in antigen-presenting cells in vivo at a dose of 5 mg/kg .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of LNPs. It is taken up by cells via endocytosis and can then release the encapsulated siRNA into the cytoplasm .
Subcellular Localization
The subcellular localization of this compound is largely within endosomes following uptake by cells. It is then able to promote the release of the encapsulated siRNA into the cytoplasm, allowing it to exert its gene-silencing effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
DLin-KC2-DMA se sintetiza a través de un proceso de múltiples pasos que involucra la formación de intermedios clave seguidos de su posterior acoplamiento. La síntesis generalmente comienza con la preparación de 1,2-dilinoleoil-sn-glicerol-3-fosfocolina (DLinDMA), que luego se modifica para introducir el grupo de cabeza ionizable. El producto final, this compound, se obtiene haciendo reaccionar DLinDMA con N,N-dimetil-1,3-dioxolano-4-etanamina en condiciones controladas .
Métodos de Producción Industrial
En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas de purificación, como la cromatografía en columna y la recristalización, para aislar el producto final. Se implementan medidas de control de calidad para garantizar la consistencia y seguridad del compuesto para su uso en aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones
DLin-KC2-DMA experimenta diversas reacciones químicas, incluyendo:
Oxidación: Las cadenas lipídicas pueden oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto se puede reducir para modificar sus grupos funcionales, mejorando su estabilidad y reactividad.
Sustitución: El grupo de cabeza ionizable se puede sustituir con otros grupos funcionales para alterar sus propiedades fisicoquímicas.
Reactivos y Condiciones Comunes
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se utilizan varios nucleófilos y electrófilos para introducir nuevos grupos funcionales.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas del lípido y análogos sustituidos con grupos de cabeza modificados. Estos productos se caracterizan utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas (MS) .
Aplicaciones Científicas De Investigación
DLin-KC2-DMA tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Terapia Génica: Se utiliza en la administración de siRNA y ARNm para aplicaciones de silenciamiento génico y edición génica.
Desarrollo de Vacunas: El compuesto es un componente clave en la formulación de LNP para vacunas de ARNm, incluidas las desarrolladas para COVID-19.
Terapia del Cáncer: Las LNP basadas en this compound se utilizan para administrar ácidos nucleicos terapéuticos que se dirigen a las células cancerosas.
Investigación Biomédica: Se emplea en varios estudios para comprender los mecanismos de administración de ácidos nucleicos y para desarrollar nuevas estrategias terapéuticas.
Comparación Con Compuestos Similares
Compuestos Similares
DLin-MC3-DMA: Otro lípido catiónico ionizable utilizado en formulaciones de LNP para la administración de siRNA.
DODAP: Un lípido catiónico utilizado en la formulación de liposomas para la administración génica.
DOTMA: Un lípido catiónico utilizado como vector no viral para la terapia génica.
Singularidad de DLin-KC2-DMA
This compound es único debido a su alta eficiencia en la administración de ácidos nucleicos y su baja toxicidad para las células presentadoras de antígenos. Su estructura optimizada permite una mejor escape endosomal y una mayor eficiencia de silenciamiento génico en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFJOIPOPUJUMI-KWXKLSQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H79NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











